molecular formula C21H20ClN3O3 B2371658 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034503-51-8

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2371658
CAS RN: 2034503-51-8
M. Wt: 397.86
InChI Key: OPGFOHGDWGHCGE-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide, and its derivatives, have been explored for their crystal and electronic structures. Studies like those by Aydın et al. (2017) provide insights into the molecular arrangements and intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).

Anti-Inflammatory Activity

Compounds structurally similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide have been synthesized and assessed for their anti-inflammatory properties. For example, Sunder & Maleraju (2013) synthesized derivatives with potential anti-inflammatory activity, highlighting the therapeutic possibilities of these compounds (Sunder & Maleraju, 2013).

Pharmacological Characterization

Research has also been conducted on the pharmacological aspects of benzoxazepine derivatives. Naporra et al. (2016) studied various oxazepine and related derivatives, revealing their affinity to histamine receptors and aminergic GPCRs. Such studies are crucial for developing new pharmacological agents (Naporra et al., 2016).

Enantioselective Synthesis

The enantioselective synthesis of compounds with the benzoxazepine structure, like the catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines reported by Munck et al. (2017), is another significant area of study. This research is fundamental for producing chiral compounds that can have specific applications in medicinal chemistry (Munck et al., 2017).

Enzyme Inhibitory Potential

Abbasi et al. (2019) focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, related to the target compound. Understanding the enzyme inhibition properties of these compounds can lead to the development of novel therapeutic agents (Abbasi et al., 2019).

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-indol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-17-5-6-19-16(11-17)12-25(21(27)14-28-19)10-8-23-20(26)13-24-9-7-15-3-1-2-4-18(15)24/h1-7,9,11H,8,10,12-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGFOHGDWGHCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide

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